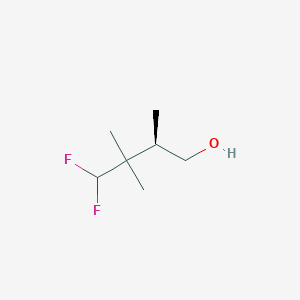

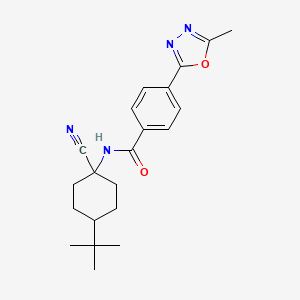

![molecular formula C8H7ClF3N3 B2560842 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride CAS No. 2377033-54-8](/img/structure/B2560842.png)

4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride” is a compound that has been used in the preparation of photoactivatable biological probes . When appended to a ligand or pharmacophore, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications .

Molecular Structure Analysis

The molecular formula of “4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride” is C9H8F3N3·HCl . The InChI code is 1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5;/h1-4H,12H2;1H .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is light sensitive, air sensitive, and heat sensitive . It appears as a white to orange to green powder or crystal .Applications De Recherche Scientifique

Photoaffinity Labeling

Diazirine-based photoaffinity labeling is a valuable chemical biology method. It allows researchers to investigate interactions between low molecular weight bioactive compounds and biomolecules . The compound EN300-7455779 contains two photoreactive groups, making it an attractive tool for comprehensive analysis of ligand-biomolecule interactions. Specifically, it can be used to study binding sites, protein-protein interactions, and ligand-receptor interactions.

Antigen Engineering

EN300-7455779 can serve as a photoactivated bifunctional cross-linker. Researchers use it to create covalent bonds between biomolecules, such as proteins or peptides, and other functional groups. In antigen engineering programs, this compound aids in the rapid and accurate generation of protein structures, supporting vaccine development and immunotherapy .

Biological Probes

EN300-7455779 is part of a class of highly sensitive photocross-linkers. When activated at 300 nm, it becomes a useful tool for preparing photoactivatable biological probes. These probes allow researchers to study protein-protein interactions, protein-ligand binding, and cellular processes with high precision .

Structural Elucidation

The compound’s diazirine group enables structural studies. Researchers can use joint analysis of gas phase electron diffraction, quantum chemistry, and spectroscopic data to identify equilibrium (molecular) structures. This approach has made diaziridine stereochemical studies more visible in recent research .

Safety and Hazards

Mécanisme D'action

Target of Action

It is noted that when appended to a ligand or pharmacophore, this compound allows for uv light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride involves its interaction with its targets through a process of UV light-induced covalent modification . This suggests that the compound may form a covalent bond with its target, altering the target’s function.

Action Environment

It is noted that the compound should be stored under inert gas and conditions to avoid include light, air, and heat .

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5;/h1-4H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGHNTJKJRFDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)

![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)

![tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate](/img/structure/B2560771.png)

![3-(2,5-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2560774.png)

![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)